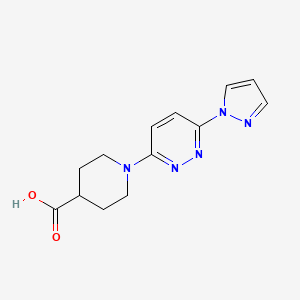

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Description

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid features a pyridazine core substituted at the 3-position with a piperidine ring (carboxylic acid at C4) and at the 6-position with a pyrazole moiety. This structure combines heterocyclic systems (pyridazine and pyrazole) with a carboxylic acid group, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(20)10-4-8-17(9-5-10)11-2-3-12(16-15-11)18-7-1-6-14-18/h1-3,6-7,10H,4-5,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNSXLLEFDWXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable nitrile to form the pyridazine ring through a cyclization reaction.

Attachment of the Piperidine Ring: The pyridazine derivative is further reacted with piperidine under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Halogenated derivatives with substituted alkyl groups.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound affects cellular processes by altering enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity: Fluorine (e.g., 3-fluorophenyl derivative, CAS 1119450-52-0) increases electronegativity and metabolic stability but reduces lipophilicity compared to methyl groups (CAS 1119453-12-1) .

Core Heterocycle Variations :

- Pyrimidine-based analogs (e.g., CAS 1006334-19-5) introduce an additional nitrogen atom, altering hydrogen-bonding capacity compared to pyridazine derivatives .

- Piperazine substitutions (CAS 1171356-85-6) add basicity, which may enhance solubility in acidic environments .

Carboxylic Acid Position :

- Piperidine-3-carboxylic acid derivatives (e.g., CAS 1171356-85-6) exhibit different conformational flexibility compared to the C4-substituted target compound, influencing pharmacophore alignment .

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural framework that includes a pyrazole, pyridazine, and piperidine moiety, which may contribute to its biological activity. This article reviews the current understanding of the biological activities associated with this compound, including its potential anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.34 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 1286697-22-0 |

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

A study highlighted that pyrazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Additionally, structural modifications on the pyrazole ring can enhance antiproliferative activity, suggesting that the specific arrangement of functional groups plays a crucial role in efficacy.

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency. For example, one study reported MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Study on Anticancer Properties

In a recent study published in ACS Omega, researchers synthesized various pyrazole derivatives and assessed their anticancer activities. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics .

Study on Antibacterial Effects

Another research effort focused on evaluating the antibacterial efficacy of several pyrazole derivatives, including those similar to this compound. The study found that these compounds effectively eradicated bacterial strains within hours, demonstrating rapid bactericidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.